An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-phenylpropanamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analytical characterization of 2-Amino-3-phenylpropanamide, also known as L-Phenylalaninamide. This compound, a derivative of the essential amino acid L-phenylalanine, serves as a valuable building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1]
Synthesis of 2-Amino-3-phenylpropanamide
A prevalent and straightforward method for the synthesis of 2-Amino-3-phenylpropanamide involves the ammonolysis of L-phenylalanine methyl ester. This reaction directly converts the methyl ester into the primary amide.
Experimental Protocol: Ammonolysis of L-Phenylalanine Methyl Ester Hydrochloride
This protocol details the conversion of L-phenylalanine methyl ester hydrochloride to L-phenylalaninamide.
Materials:
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L-Phenylalanine methyl ester hydrochloride
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Methanol (MeOH), anhydrous
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Ammonia (NH₃) gas
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Ethyl acetate (EtOAc)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Gas dispersion tube
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Rotary evaporator
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Separatory funnel
Procedure:
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Preparation of Ammoniacal Methanol: In a fume hood, cool a round-bottom flask containing anhydrous methanol in an ice bath. Bubble ammonia gas through the cold methanol using a gas dispersion tube until the solution is saturated.
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Reaction Setup: Dissolve L-phenylalanine methyl ester hydrochloride in the prepared saturated ammoniacal methanol.
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Reaction: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for approximately 2 to 5 days.
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Workup: a. After the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. b. Dissolve the resulting residue in a mixture of water and ethyl acetate. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer three times with ethyl acetate.[1] d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Purification: a. Filter off the drying agent. b. Remove the solvent (ethyl acetate) from the filtrate by rotary evaporation. c. The resulting crude product, a white solid, can be further purified by recrystallization if necessary. A typical yield for this reaction is approximately 76%.[1]
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis of 2-Amino-3-phenylpropanamide.
Characterization of 2-Amino-3-phenylpropanamide
The identity and purity of the synthesized 2-Amino-3-phenylpropanamide are confirmed through various analytical techniques, including determination of physical properties and spectroscopic analysis.
Data Presentation: Physical and Spectroscopic Properties
The key physical and spectral data for L-phenylalaninamide are summarized in the tables below.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 92 - 96 °C | [2][3] |
| CAS Number | 5241-58-7 (S-enantiomer) | [2][3] |
Table 2: Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 164.1 | Molecular Ion (M⁺) - often weak or absent |
| 120 | Base Peak; loss of the amide group (-CONH₂) |
| 91 | Tropylium ion (C₇H₇⁺), characteristic of benzyl moiety |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Alkyl (CH, CH₂) |
| ~1660 | C=O Stretch (Amide I band) | Primary Amide |
| ~1640 | N-H Bend (Amide II band) | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Note: The FTIR data is based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Experimental NMR data for 2-Amino-3-phenylpropanamide were not available in the public spectral databases searched. The following are predicted chemical shifts (δ) in ppm relative to TMS.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~5.5-7.5 | Broad Singlet | 2H | Amide (-CONH₂) |
| ~3.70 | Triplet | 1H | α-CH |
| ~3.00 | Doublet | 2H | β-CH₂ |
| ~1.60 | Broad Singlet| 2H | Amino (-NH₂) |
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Carbon Assignment |
|---|---|
| ~177 | Carbonyl (C=O) |
| ~138 | Aromatic (C-ipso) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~126 | Aromatic (CH) |
| ~56 | α-CH |
| ~42 | β-CH₂ |
Experimental Protocols for Characterization
Melting Point Determination:
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A small amount of the dry, purified product is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Mass Spectrometry (MS):
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The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
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In the ion source, the sample is ionized, commonly using electron impact (EI).
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The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z).
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A detector measures the abundance of each ion, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
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The sample is irradiated with a broad range of infrared frequencies.
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The instrument measures the absorption of radiation at different frequencies, corresponding to the vibrational modes of the bonds within the molecule.
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The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
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The solution is placed in an NMR tube and inserted into the spectrometer.
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The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.
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The nuclei of certain atoms (¹H and ¹³C) absorb and re-emit this energy at specific frequencies.
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The chemical shifts, splitting patterns (for ¹H NMR), and integration of the signals are analyzed to determine the structure of the molecule.
